molecular formula C13H18O2 B1584606 Benzyl hexanoate CAS No. 6938-45-0

Benzyl hexanoate

Cat. No.: B1584606
CAS No.: 6938-45-0
M. Wt: 206.28 g/mol
InChI Key: HRSXWUSONDBHSP-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Structural Identification

Chemical Nomenclature
Benzyl hexanoate, systematically named This compound under IUPAC guidelines, is also known by synonyms such as benzyl caproate and hexanoic acid phenylmethyl ester . Its molecular formula is C₁₃H₁₈O₂ , with a molecular weight of 206.28 g/mol .

Structural Characteristics
The compound is an ester derived from the condensation of benzyl alcohol and hexanoic acid . Its structure features a benzyl group (C₆H₅CH₂−) linked via an ester bond to the hexanoate moiety (CH₃(CH₂)₄COO−). Key structural identifiers include:

  • CAS Registry Number : 6938-45-0.
  • EINECS Number : 230-068-9.
  • FEMA Number : 4026, designating its status as a flavoring agent.

Spectral and Physical Properties

  • Boiling Point : 277.8°C at 760 mmHg.
  • Density : 0.99 g/cm³.
  • Refractive Index : 1.627.
  • Solubility : Insoluble in water; miscible with ethanol and oils.

Spectral Data

  • IR Spectra : Peaks at 1730 cm⁻¹ (C=O stretch) and 1150 cm⁻¹ (C–O ester stretch).
  • GC-MS : Characteristic fragments at m/z 91 (benzyl ion) and 60 (hexanoate moiety).

Historical Context of Discovery and Early Applications

Discovery and Synthesis
this compound’s development is intertwined with advancements in 19th-century ester chemistry . Early synthetic methods involved acid-catalyzed esterification of benzyl alcohol with hexanoic acid, a process refined during the industrialization of aromatic compounds. By the mid-20th century, it became commercially viable due to demand for synthetic flavors.

Early Industrial Uses

  • Perfumery : Incorporated into jasmine, gardenia, and lily fragrances for its fruity-floral notes.
  • Flavoring : Adopted in food products such as imitation pineapple and apricot flavors.
  • Chemical Intermediates : Utilized in synthesizing plasticizers and solvents.

Natural Occurrence
this compound is found in trace amounts in passion fruit (Passiflora edulis) and tobacco , though it does not dominate their aroma profiles.

Regulatory and Industrial Classification

Regulatory Status

  • FEMA GRAS : Listed as FEMA 4026 , approved for use in food under the Generally Recognized As Safe (GRAS) designation.
  • JECFA Compliance : Meets purity specifications set by the Joint FAO/WHO Expert Committee on Food Additives.
  • EU Regulation : Compliant with EU Directive 1334/2008 for flavorings.

Industrial Classifications

Category Classification Code Description
Flavoring Agents FEMA 4026 Used in food and beverage products
Fragrance Ingredients IFRA Compliant Approved for cosmetic formulations
Chemical Intermediate HS Code 2915900090 Trade classification for esters

Applications in Modern Industries

  • Food Technology : Enhances tropical and fruity flavors in confectionery and beverages.
  • Cosmetics : Stabilizes floral notes in perfumes and lotions.
  • Pharmaceuticals : Investigated as a solvent in drug delivery systems.

Properties

IUPAC Name

benzyl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-2-3-5-10-13(14)15-11-12-8-6-4-7-9-12/h4,6-9H,2-3,5,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSXWUSONDBHSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60219474
Record name Benzyl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60219474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow liquid; Green apricot fruity gardenia and jasmine aroma
Record name Benzyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2038/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name Benzyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2038/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.980-0.990
Record name Benzyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2038/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

6938-45-0
Record name Benzyl hexanoate
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Record name Benzyl hexanoate
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Record name Hexanoic acid, phenylmethyl ester
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Record name Benzyl hexanoate
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Record name Benzyl hexanoate
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Record name BENZYL HEXANOATE
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Record name Benzyl hexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032176
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Preparation Methods

Direct Esterification of Benzyl Alcohol and Hexanoic Acid

Overview:
The most common method for preparing benzyl hexanoate is the direct esterification of benzyl alcohol with hexanoic acid under acid-catalyzed conditions. This process is typically performed under azeotropic conditions to remove water and drive the reaction to completion.

Procedure:

  • Reactants: Benzyl alcohol and hexanoic acid (molar ratio typically 1:1 to 1:3)
  • Catalyst: Methanesulfonic acid or other strong acids
  • Conditions: Heating under reflux, often with azeotropic removal of water (using a Dean-Stark apparatus)
  • Yield: High, typically above 90% under optimized conditions

Optimization Insights:
A recent study used factorial design to optimize parameters such as acid excess, temperature, vacuum, and reaction time. For this compound, the following optimized conditions were reported:

Parameter Initial Condition Optimized Condition
Temperature (°C) 35 35
Alcohol:Acid Molar Ratio 1:3 1:3
Reaction Time (h) 15 15
Conversion (%) 91.3 97.3

Key Findings:

  • Higher acid excess and optimized temperature significantly improve conversion.
  • Water removal by molecular sieves or solvents offered only marginal conversion increases for this ester.

Benzylation Using Activated Benzyl Transfer Reagents

Overview:
An alternative method involves the use of activated benzyl transfer reagents, such as 2-benzyloxypyridine, for the benzylation of carboxylic acids.

Procedure:

  • Reactants: Hexanoic acid and 2-benzyloxypyridine
  • Activator: Methyl triflate
  • Base: Magnesium oxide or triethylamine
  • Solvent: Toluene or trifluorotoluene
  • Conditions: 85–90°C for 24 hours
  • Yield: Up to 98% for similar benzyl esters (method is general for benzyl esters, including this compound)

Advantages:

  • Mild conditions and high selectivity
  • Suitable for substrates sensitive to strong acids

Benzyl Chloride Route

Overview:
This method involves reacting benzyl chloride with hexanoic acid, typically in the presence of a quaternary ammonium carboxylate catalyst.

Procedure:

  • Reactants: Benzyl chloride and hexanoic acid (molar ratio 1:1 to 1:50)
  • Catalyst: Quaternary ammonium carboxylate
  • Conditions: 10–200°C, 0.1–50 bar pressure
  • Yield: Good yields under mild conditions; scalable for industrial use

Considerations:

  • Byproduct salt formation requires disposal, impacting process economics
  • Benzyl chloride is more reactive but less environmentally friendly than benzyl alcohol

Alternative Laboratory-Scale Method

A less common laboratory method uses 2-chloro-1,3,5-trinitrobenzene and pyridine as activating agents, with dichloromethane as solvent. The reaction proceeds at ambient temperature for 15 hours, yielding about 88% this compound.

Parameter Value
Temperature Ambient
Time 15 hours
Yield 88%
Solvent Dichloromethane
Activator 2-chloro-1,3,5-trinitrobenzene, pyridine

Comparative Table of Preparation Methods

Method Yield (%) Key Features Catalyst/Activator Notes
Direct Esterification >90–97 Simple, scalable Methanesulfonic acid Water removal critical for high yield
Benzyl Transfer Reagent ~98 Mild, selective 2-benzyloxypyridine, MeOTf Suitable for acid-sensitive substrates
Benzyl Chloride Route Good Industrial, scalable Quaternary ammonium carboxylate Salt byproduct management needed
Laboratory Alternative ~88 Mild, specific 2-chloro-1,3,5-trinitrobenzene, pyridine Less common, specialized reagents

Research Findings and Practical Considerations

  • Optimization: Factorial design studies confirm that careful adjustment of acid excess, temperature, and reaction time can maximize conversion and yield for this compound synthesis.
  • Scalability: Direct esterification and benzyl chloride routes are preferred for industrial-scale production due to simplicity and cost-effectiveness.
  • Selectivity: The benzyl transfer reagent method offers high selectivity and is preferred for sensitive substrates or when high purity is required.
  • Environmental Impact: Methods using benzyl chloride generate inorganic salts as byproducts, which require proper disposal and may affect process sustainability.

Scientific Research Applications

Benzyl hexanoate finds applications in various fields:

Mechanism of Action

The primary mechanism of action for benzyl hexanoate in biological systems involves its interaction with cell membranes. The ester can penetrate lipid bilayers, altering membrane fluidity and permeability. This can lead to antimicrobial effects by disrupting the integrity of microbial cell membranes .

Comparison with Similar Compounds

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Boiling Point (°C) Solubility
Benzyl hexanoate C₁₃H₁₈O₂ 206.28 6938-45-0 ~265* Insoluble in water
Benzyl butyrate C₁₁H₁₄O₂ 178.23 103-37-7 ~240* Low water solubility
Benzyl benzoate C₁₄H₁₂O₂ 212.25 120-51-4 323 Insoluble in water
Isoamyl hexanoate C₁₁H₂₂O₂ 186.29 2198-61-0 226 Low water solubility

*Estimated based on homologous trends.
Key Observations :

  • Longer alkyl chains (e.g., hexanoate vs. butyrate) increase molecular weight and boiling point, reducing volatility .
  • Benzyl benzoate’s aromatic ester group enhances thermal stability compared to aliphatic esters like this compound .

Stability and Catalytic Challenges

  • Enzymatic Stability: Lipase (CalB) immobilized on silica or C₃N₄ shows high activity for this compound synthesis but suffers deactivation over cycles .
  • Chemical Stability: this compound’s aliphatic chain makes it more prone to hydrolysis than benzyl benzoate, necessitating careful storage .

Biological Activity

Benzyl hexanoate, a compound with the formula C13_{13}H18_{18}O2_2, is an ester formed from benzyl alcohol and hexanoic acid. It is recognized for its diverse biological activities, including antibacterial, antifungal, and antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is characterized by its pleasant aroma and is commonly used in the flavor and fragrance industry. Its structure can be represented as follows:

Benzyl Hexanoate=C6H12O+C7H7OH\text{this compound}=\text{C}_6\text{H}_{12}\text{O}+\text{C}_7\text{H}_7\text{OH}

Antibacterial and Antifungal Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial and antifungal properties. A comparative study on benzyl bromide derivatives highlighted that this compound showed strong activity against various Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, alongside notable antifungal effects against Candida albicans.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus1 mg/mL
Enterococcus faecalis2 mg/mL
Escherichia coli4 mg/mL

The above data indicates that this compound is particularly effective against certain pathogenic bacteria, with lower MIC values suggesting higher potency.

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. A study focused on the antioxidant activity of various hexanoic acid esters found that this compound demonstrated significant radical scavenging activity. The effectiveness was measured using the DPPH assay, where lower IC50_{50} values indicate stronger antioxidant potential.

Table 2: Antioxidant Activity Comparison

CompoundIC50_{50} (mM)
This compound864.78
Vanillyl Hexanoate1.71
Butylated Hydroxytoluene (BHT)0.47

This table illustrates that while this compound has notable antioxidant activity, it is less potent compared to other compounds like BHT.

Case Studies

Case Study 1: Antibacterial Efficacy

In a clinical setting, this compound was tested against strains of Staphylococcus aureus. The study reported inhibition zones ranging from 10-17 mm, indicating substantial antibacterial efficacy. The compound's ability to disrupt bacterial cell membranes was hypothesized as a mechanism of action.

Case Study 2: Antioxidant Properties

A separate investigation examined the antioxidant capacity of this compound in food preservation applications. The results showed that incorporating this compound into food products significantly reduced oxidative spoilage, confirming its potential as a natural preservative.

Q & A

Q. What are the established laboratory synthesis methods for benzyl hexanoate, and how do reaction conditions influence yield?

this compound can be synthesized via enzymatic cascades. A recent study immobilized palladium nanoparticles (Pd NPs) and Candida antarctica lipase B (CalB) on carbon nitride (C3N4) to create a biohybrid catalyst. This system enables a one-pot cascade: Pd NPs hydrogenate benzaldehyde to benzyl alcohol, while CalB esterifies it with ethyl hexanoate in toluene at room temperature. Key parameters include solvent choice (toluene for substrate compatibility) and catalyst recyclability (though lipase deactivation occurs after multiple cycles). Optimizing enzyme immobilization techniques or using alternative supports may mitigate stability issues .

Q. What analytical methods are recommended for quantifying this compound in food additive research?

Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) is typically used, as this compound’s volatility and ester structure make it amenable to GC analysis. For regulatory compliance (e.g., EU Commission Implementing Regulation 2017/63), methods should align with standardized protocols like EPA Method 8061, which employs hexane extraction and GC for phthalate esters. While this method isn’t directly validated for this compound, analogous protocols can be adapted, with calibration using certified reference materials .

Q. How is this compound regulated in the EU for use as a flavoring agent, and what purity standards apply?

this compound is authorized under EU Regulation 2017/63 as a flavoring compound (2b09316). Compliance requires adherence to purity criteria outlined in Annex I of Regulation (EC) No 1831/2003, including limits on residual solvents and heavy metals. Researchers must validate batch purity via chromatographic methods (e.g., HPLC-UV) and ensure documentation aligns with Good Laboratory Practice (GLP) standards .

Advanced Research Questions

Q. What are the mechanistic insights into catalyst deactivation during enzymatic this compound synthesis?

In the Pd-CalB/C3N4 system, lipase deactivation arises from conformational changes during immobilization or substrate-induced denaturation. Advanced characterization (e.g., FTIR, circular dichroism) can identify structural alterations in CalB. Strategies to improve stability include covalent immobilization with glutaraldehyde crosslinking or using mesoporous supports to reduce steric hindrance .

Q. How can kinetic modeling optimize this compound production in multi-step catalytic systems?

Reaction kinetics for cascade processes can be modeled using coupled differential equations accounting for hydrogenation and esterification rates. For example, the hydrogenation step (benzaldehyde → benzyl alcohol) follows pseudo-first-order kinetics under excess H2, while esterification kinetics depend on substrate concentrations and enzyme activity. Computational tools like MATLAB or COPASI can simulate time-resolved yields and identify rate-limiting steps .

Q. What are the challenges in scaling up enzymatic this compound synthesis, and how can they be addressed?

Scale-up challenges include:

  • Mass transfer limitations : Stirred-tank reactors with optimized agitation rates improve substrate-enzyme contact.
  • Enzyme leaching : Covalent immobilization or encapsulation in silica matrices enhances retention.
  • Solvent toxicity : Switching to green solvents (e.g., cyclopentyl methyl ether) may improve biocompatibility. Pilot studies should evaluate energy efficiency and lifecycle analysis (LCA) to align with sustainable chemistry goals .

Methodological Guidance

Q. How should researchers design experiments to resolve contradictions in catalytic efficiency data?

  • Control experiments : Compare free vs. immobilized enzyme activity under identical conditions.
  • Statistical validation : Use Design of Experiments (DoE) to isolate variables (e.g., temperature, pH).
  • In situ monitoring : Employ inline FTIR or Raman spectroscopy to track intermediate formation. Contradictions often arise from unaccounted side reactions (e.g., benzyl alcohol oxidation) or inhomogeneous mixing .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Ventilation : Use fume hoods to avoid inhalation of vapors (flammability hazard: GHS02).
  • Personal protective equipment (PPE) : Wear nitrile gloves and chemical goggles (GHS07 eye irritation risk).
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl hexanoate
Reactant of Route 2
Reactant of Route 2
Benzyl hexanoate

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